molecular formula C9H11N5O B12905255 5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-49-0

5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12905255
CAS No.: 77961-49-0
M. Wt: 205.22 g/mol
InChI Key: OUKWACHAEOJOEF-UHFFFAOYSA-N
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Description

2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one is a heterocyclic compound that features both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one typically involves the reaction of pyrrole derivatives with aminopyrimidine precursors. One common method involves the condensation of 2-aminopyrimidine with 2-(chloromethyl)pyrrole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-2-yl)methanamine: A related compound with a similar pyrrole structure.

    5-Aminopyrimidine: Shares the pyrimidine core structure.

    Pyrrole-2-carboxaldehyde: Another pyrrole derivative with different functional groups.

Uniqueness

2-(((1H-Pyrrol-2-yl)methyl)amino)-5-aminopyrimidin-4(1H)-one is unique due to its combined pyrrole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

77961-49-0

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

5-amino-2-(1H-pyrrol-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N5O/c10-7-5-13-9(14-8(7)15)12-4-6-2-1-3-11-6/h1-3,5,11H,4,10H2,(H2,12,13,14,15)

InChI Key

OUKWACHAEOJOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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